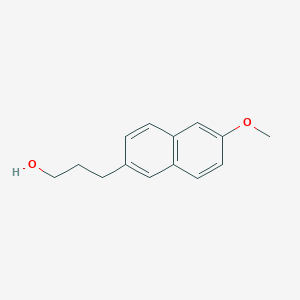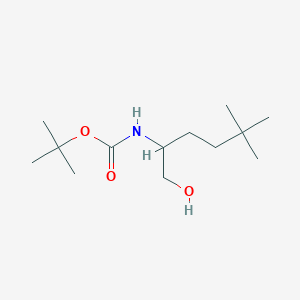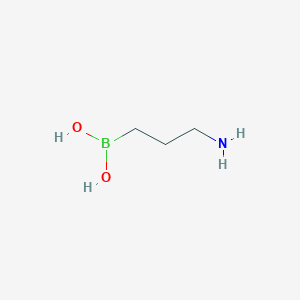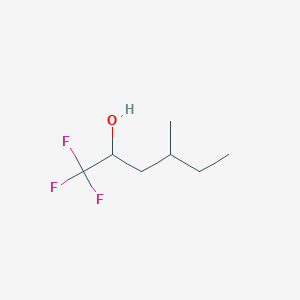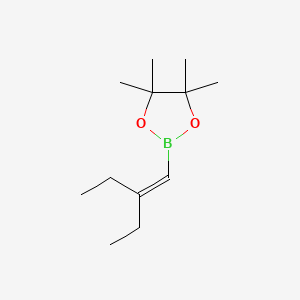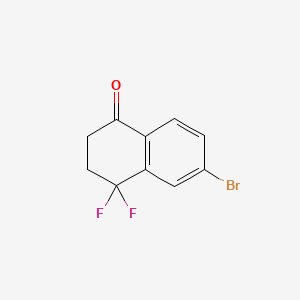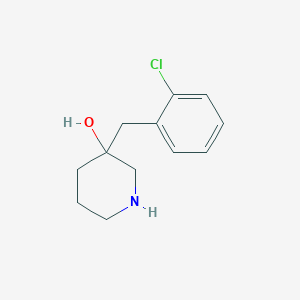![molecular formula C10H22N2O3 B13592026 tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate CAS No. 138847-37-7](/img/structure/B13592026.png)
tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate: is a chemical compound known for its use as a protected amine in organic synthesis. It is also referred to as N-(tert-Butoxycarbonyl)ethanolamine or Boc-2-aminoethanol. This compound is widely used in the synthesis of various biochemical substances, including phosphatidyl ethanolamines and ornithine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate typically involves the reaction of diethanolamine with benzyl chloride, followed by the addition of thionyl chloride. The reaction mixture is then treated with liquid ammonia and cooled. Finally, di-tert-butyl dicarbonate is added, and the mixture is stirred to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters are common practices in industrial production .
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate has several scientific research applications:
Chemistry: Used as a protected amine in organic synthesis.
Biology: Employed in the synthesis of phosphatidyl ethanolamines and ornithine.
Medicine: Utilized in the development of pharmaceuticals and biochemical research.
Industry: Applied in the production of various biochemical substances
Mecanismo De Acción
The mechanism of action of tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate involves its role as a protected amine. The compound protects the amine group during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparación Con Compuestos Similares
- N-Boc-ethanolamine
- N-Boc-2-aminoacetaldehyde
- N-Boc-ethylenediamine
Uniqueness: tert-butyl N-{2-[(2-hydroxyethyl)(methyl)amino]ethyl}carbamate is unique due to its specific structure, which provides both protection and reactivity. Its ability to protect the amine group while allowing for further functionalization makes it valuable in organic synthesis .
Propiedades
Número CAS |
138847-37-7 |
|---|---|
Fórmula molecular |
C10H22N2O3 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-hydroxyethyl(methyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)11-5-6-12(4)7-8-13/h13H,5-8H2,1-4H3,(H,11,14) |
Clave InChI |
BYIPIBLHBIMKQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCN(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13591948.png)


![3-(difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridinedihydrochloride](/img/structure/B13591966.png)

